4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonylation: The tetrahydrobenzo[f][1,4]oxazepine intermediate is then subjected to sulfonylation using pyrrolidine and a sulfonyl chloride reagent (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. This step introduces the pyrrolidin-1-ylsulfonyl group onto the oxazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step organic reactions. One common approach is as follows:
-
Formation of the Tetrahydrobenzo[f][1,4]oxazepine Core
Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[f][1,4]oxazepine core, which can be derived from a suitable benzene derivative through cyclization reactions.
Cyclization: A common method involves the cyclization of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the oxazepine ring.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the oxazepine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced oxazepine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical reagents.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-ylsulfonyl)benzo[f][1,4]oxazepine: Lacks the tetrahydro modification, potentially altering its biological activity.
4-(Morpholin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacokinetic properties.
4-(Piperidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Features a piperidine ring, offering different steric and electronic properties.
Uniqueness
4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific combination of the pyrrolidin-1-ylsulfonyl group and the tetrahydrobenzo[f][1,4]oxazepine core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,14-7-3-4-8-14)15-9-10-18-13-6-2-1-5-12(13)11-15/h1-2,5-6H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDATRUUFPUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.